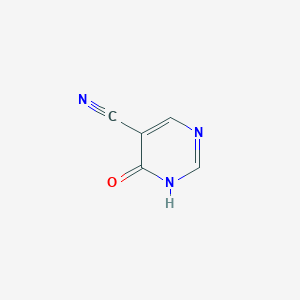

4-Hydroxypyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQOFSQLVVHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480600 | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-34-9 | |

| Record name | 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4774-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxypyrimidine-5-carbonitrile from β-Ketoesters and Amidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxypyrimidine-5-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry, through the cyclocondensation reaction of a β-ketoester and an amidine. This document details the underlying chemical principles, provides a representative experimental protocol, and presents relevant data in a structured format.

Introduction

Pyrimidine-5-carbonitriles are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. The 4-hydroxypyrimidine core, in particular, is a key structural motif in numerous biologically active molecules. The synthesis of 4-hydroxypyrimidine-5-carbonitrile via the reaction of a β-ketoester with an amidine, a variant of the classical Pinner pyrimidine synthesis, represents a fundamental approach to accessing this important scaffold. This guide will focus on the reaction between ethyl 2-cyano-3-oxobutanoate (a β-ketoester) and formamidine.

Reaction Mechanism and Workflow

The synthesis of 4-hydroxypyrimidine-5-carbonitrile from a β-ketoester and an amidine proceeds through a cyclocondensation reaction. The generally accepted mechanism involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the β-ketoester, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring.

General Reaction Scheme

Caption: General reaction pathway for pyrimidine synthesis.

Detailed Experimental Workflow

The following diagram illustrates a typical laboratory workflow for this synthesis.

An In-depth Technical Guide to the Synthesis of 4-Hydroxypyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for obtaining 4-Hydroxypyrimidine-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The document outlines the core starting materials, reaction mechanisms, and experimental protocols, with a focus on providing actionable data for laboratory synthesis.

Core Synthetic Strategies

The synthesis of 4-Hydroxypyrimidine-5-carbonitrile can be achieved through several strategic approaches. The most common and effective methods involve the cyclocondensation of a three-carbon synthon bearing a nitrile group with a one-carbon nitrogen-containing fragment. This guide will focus on two primary, well-documented routes:

-

Route 1: From Ethyl (ethoxymethylene)cyanoacetate and Urea. This is a highly efficient one-pot reaction that directly yields the pyrimidine ring.

-

Route 2: From 2-(Aminomethylene)malononitrile and Formic Acid. This method utilizes a pre-formed aminonitrile precursor which is then cyclized with formic acid.

A comparative summary of the starting materials, reagents, and typical yields for these routes is presented below.

| Route | Key Starting Material 1 | Key Starting Material 2 | Reagents/Catalysts | Typical Yield (%) |

| 1 | Ethyl (ethoxymethylene)cyanoacetate | Urea | Sodium Ethoxide, Ethanol | ~75-85% |

| 2 | 2-(Aminomethylene)malononitrile | Formic Acid | Acetic Anhydride | ~60-70% |

Route 1: Synthesis from Ethyl (ethoxymethylene)cyanoacetate and Urea

This is a widely employed and robust method for the preparation of 4-Hydroxypyrimidine-5-carbonitrile. The reaction proceeds via a cyclocondensation mechanism where urea acts as the N-C-N synthon.

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of 4-Hydroxypyrimidine-5-carbonitrile from Ethyl (ethoxymethylene)cyanoacetate and Urea.

Experimental Protocol

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)

-

Urea (1.2 eq)

-

Sodium metal (1.2 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea and stir until it dissolves. Then, add ethyl (ethoxymethylene)cyanoacetate dropwise to the solution at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the resulting solid residue in a minimum amount of cold water. Acidify the solution to a pH of 5-6 by the slow addition of glacial acetic acid.

-

Isolation and Purification: The product, 4-Hydroxypyrimidine-5-carbonitrile, will precipitate out of the solution as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Quantitative Data:

| Parameter | Value |

| Molar Ratio (Cyanoacetate:Urea:Na) | 1 : 1.2 : 1.2 |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 4-6 hours |

| Yield | 75-85% |

Route 2: Synthesis from 2-(Aminomethylene)malononitrile and Formic Acid

This alternative route involves the cyclization of 2-(aminomethylene)malononitrile with formic acid. This method is also effective, though it may require the prior synthesis of the aminonitrile starting material if it is not commercially available.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-Hydroxypyrimidine-5-carbonitrile from 2-(Aminomethylene)malononitrile.

Experimental Protocol

Materials:

-

2-(Aminomethylene)malononitrile (1.0 eq)

-

Formic Acid (excess)

-

Acetic Anhydride

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place 2-(aminomethylene)malononitrile.

-

Reagent Addition: Add an excess of formic acid to the flask, followed by the dropwise addition of acetic anhydride. The acetic anhydride acts as a dehydrating agent.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate directly from the reaction mixture upon cooling. If not, the excess formic acid and acetic anhydride can be removed under reduced pressure.

-

Purification: The crude product is collected by filtration, washed with a small amount of cold water or ethanol, and then dried under vacuum. Recrystallization from ethanol or water can be performed for further purification.

Quantitative Data:

| Parameter | Value |

| Molar Ratio (Aminonitrile:Formic Acid) | 1 : excess |

| Dehydrating Agent | Acetic Anhydride |

| Reaction Temperature | Reflux (~100-110 °C) |

| Reaction Time | 2-3 hours |

| Yield | 60-70% |

Conclusion

Both synthetic routes presented in this guide offer effective means to produce 4-Hydroxypyrimidine-5-carbonitrile. The choice of method may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route 1, starting from ethyl (ethoxymethylene)cyanoacetate, generally provides higher yields in a one-pot procedure. Route 2 offers a viable alternative, particularly if 2-(aminomethylene)malononitrile is readily accessible. The provided experimental protocols and quantitative data serve as a solid foundation for the successful laboratory synthesis of this important heterocyclic compound.

An In-depth Technical Guide to the Purification of 4-Hydroxypyrimidine-5-carbonitrile by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for the purification of 4-Hydroxypyrimidine-5-carbonitrile via recrystallization. The methodologies detailed herein are designed to ensure high purity and recovery of the target compound, critical for applications in pharmaceutical research and development.

Introduction to 4-Hydroxypyrimidine-5-carbonitrile

4-Hydroxypyrimidine-5-carbonitrile is a heterocyclic organic compound with the chemical formula C₅H₃N₃O. It serves as a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups—a hydroxyl group, a pyrimidine ring, and a nitrile group. The purity of this compound is paramount for its successful application in the synthesis of novel therapeutic agents. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.

Table 1: Physicochemical Properties of 4-Hydroxypyrimidine-5-carbonitrile

| Property | Value | Reference |

| Molecular Formula | C₅H₃N₃O | --INVALID-LINK-- |

| Molecular Weight | 121.10 g/mol | --INVALID-LINK-- |

| IUPAC Name | 6-oxo-1H-pyrimidine-5-carbonitrile | --INVALID-LINK-- |

| CAS Number | 4774-34-9 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | (General observation for similar compounds) |

| Melting Point | >300 °C (decomposes) | (Typical for highly functionalized pyrimidines) |

Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent or solvent mixture. The ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures or insoluble at all temperatures.

The general workflow for recrystallization is depicted below:

Solvent Selection and Solubility

The choice of solvent is the most critical step in developing a successful recrystallization protocol. For a polar molecule like 4-Hydroxypyrimidine-5-carbonitrile, polar solvents are generally the most suitable. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding will be effective.

Table 2: Qualitative Solubility of 4-Hydroxypyrimidine-5-carbonitrile in Common Solvents

| Solvent | Polarity Index | Boiling Point (°C) | Predicted Solubility (at Room Temp) | Predicted Solubility (at Boiling Point) |

| Water | 10.2 | 100 | Sparingly Soluble | Soluble |

| Ethanol | 4.3 | 78 | Sparingly Soluble | Soluble |

| Methanol | 5.1 | 65 | Soluble | Very Soluble |

| Ethyl Acetate | 4.4 | 77 | Slightly Soluble | Sparingly Soluble |

| Acetone | 5.1 | 56 | Slightly Soluble | Sparingly Soluble |

| Dichloromethane | 3.1 | 40 | Insoluble | Slightly Soluble |

| Hexane | 0.1 | 69 | Insoluble | Insoluble |

Note: This data is estimated based on the compound's structure and general solubility principles for similar polar, heterocyclic compounds. Experimental verification is essential.

Based on these predictions, water and ethanol, or a mixture of the two, are promising candidates for the recrystallization of 4-Hydroxypyrimidine-5-carbonitrile. Methanol may be too effective a solvent, leading to poor recovery, while less polar solvents are unlikely to dissolve the compound sufficiently even at elevated temperatures.

Experimental Protocols

The following protocols provide detailed methodologies for the purification of 4-Hydroxypyrimidine-5-carbonitrile. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, should be strictly followed.

Single-Solvent Recrystallization Protocol (Using Water)

This method is suitable when a single solvent provides a significant difference in solubility at high and low temperatures.

Materials:

-

Crude 4-Hydroxypyrimidine-5-carbonitrile

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude 4-Hydroxypyrimidine-5-carbonitrile (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water (e.g., 20 mL).

-

Heat the mixture to boiling on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Two-Solvent (Solvent-Antisolvent) Recrystallization Protocol (Using Ethanol-Water)

This method is useful when no single solvent has the ideal solubility characteristics. A "good" solvent in which the compound is soluble is paired with a "poor" solvent (antisolvent) in which the compound is insoluble. The two solvents must be miscible.

Materials:

-

Crude 4-Hydroxypyrimidine-5-carbonitrile

-

Ethanol (Good Solvent)

-

Deionized Water (Antisolvent)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude 4-Hydroxypyrimidine-5-carbonitrile in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Addition of Antisolvent: While the solution is still hot, add deionized water dropwise with swirling until a slight turbidity (cloudiness) persists.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture.

-

Drying: Dry the purified crystals under vacuum.

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Hydroxypyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-Hydroxypyrimidine-5-carbonitrile. Given the importance of this heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural elucidation via modern spectroscopic techniques is paramount. This document outlines detailed experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents an analysis of the expected spectral data based on the known effects of substituents on the pyrimidine ring.

Introduction

4-Hydroxypyrimidine-5-carbonitrile is a key heterocyclic compound with significant potential in drug discovery and development. Its structure, featuring a pyrimidine ring substituted with a hydroxyl and a cyano group, makes it a versatile building block for the synthesis of various biologically active molecules. Accurate structural characterization is the cornerstone of chemical synthesis and drug development, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will delve into the specifics of ¹H and ¹³C NMR spectroscopy as applied to 4-Hydroxypyrimidine-5-carbonitrile.

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of polar, nitrogen-containing heterocyclic compounds such as 4-Hydroxypyrimidine-5-carbonitrile.

Sample Preparation

-

Sample Purity : Ensure the sample of 4-Hydroxypyrimidine-5-carbonitrile is of high purity (>95%), as impurities can complicate spectral analysis. The sample should be dried under vacuum to remove residual solvents.

-

Solvent Selection : Due to the polar nature of the analyte, a polar deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual solvent peak does not typically interfere with the signals of interest. Deuterated methanol (CD₃OD) or a mixture of CDCl₃ with a few drops of DMSO-d₆ can also be considered.

-

Concentration : For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

Sample Filtration : To ensure a homogeneous magnetic field, it is crucial to have a particulate-free solution. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for polar solvents like DMSO-d₆, the residual solvent peak (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is often used as a secondary reference.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width : Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16 to 64 scans, depending on the sample concentration.

-

Temperature : 298 K.

For ¹³C NMR Spectroscopy:

-

Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30' on a Bruker spectrometer) to simplify the spectrum to single lines for each unique carbon atom.

-

Spectral Width : Approximately 200-220 ppm, centered around 100-120 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 to 4096 scans, due to the low natural abundance of the ¹³C isotope.

-

Temperature : 298 K.

Predicted ¹H and ¹³C NMR Data and Interpretation

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 (broad) | s | 1H | N1-H |

| ~8.6 | s | 1H | H2 |

| ~8.3 | s | 1H | H6 |

Interpretation:

-

The pyrimidine ring protons (H2 and H6) are expected to be significantly deshielded due to the electronegativity of the two ring nitrogen atoms. They are predicted to appear as singlets in the aromatic region of the spectrum.

-

The proton on the nitrogen at position 1 (N1-H) is expected to be a broad singlet at a downfield chemical shift, characteristic of an amide-like proton. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. The hydroxyl proton (if present in the enol form) would also be expected in this region and would likely be a broad signal.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C4 |

| ~158 | C2 |

| ~155 | C6 |

| ~115 | CN |

| ~95 | C5 |

Interpretation:

-

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum.

-

C4, being bonded to an oxygen (in the pyrimidone tautomer), is predicted to be the most deshielded of the ring carbons.

-

C2 and C6 are also significantly deshielded due to the adjacent nitrogen atoms.

-

The carbon of the nitrile group (CN) is expected to appear around 115 ppm.

-

C5, being adjacent to the electron-withdrawing cyano group, is also deshielded, but to a lesser extent than the carbons directly bonded to nitrogen or oxygen.

Conclusion

This technical guide provides a framework for the ¹H and ¹³C NMR characterization of 4-Hydroxypyrimidine-5-carbonitrile. The detailed experimental protocols are designed to enable researchers to acquire high-quality NMR data. While experimental data for this specific molecule is not widely published, the predicted spectra, based on sound spectroscopic principles and data from analogous compounds, offer a reliable guide for spectral interpretation and structural confirmation. The application of these NMR techniques is essential for ensuring the identity and purity of 4-Hydroxypyrimidine-5-carbonitrile in research and development settings, thereby supporting its application in the synthesis of novel therapeutic agents.

Mass Spectrometry Analysis of 4-Hydroxypyrimidine-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical mass spectrometry analysis of 4-Hydroxypyrimidine-5-carbonitrile. Due to a lack of publicly available experimental mass spectrometry data for this specific compound, this guide leverages established fragmentation patterns of related pyrimidine derivatives, aromatic nitriles, and heterocyclic compounds to predict its behavior under mass spectrometric conditions. The information presented herein is intended to serve as a foundational resource for researchers developing analytical methods for this and structurally similar molecules.

Compound Overview

4-Hydroxypyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₃N₃O. Its structure consists of a pyrimidine ring substituted with a hydroxyl group at position 4 and a nitrile group at position 5.

Table 1: Physicochemical Properties of 4-Hydroxypyrimidine-5-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₅H₃N₃O | PubChem |

| Molecular Weight | 121.10 g/mol | PubChem |

| Exact Mass | 121.027611728 Da | PubChem[1] |

Proposed Mass Spectrometry Analysis

This section outlines hypothetical experimental protocols for the analysis of 4-Hydroxypyrimidine-5-carbonitrile using Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like 4-Hydroxypyrimidine-5-carbonitrile, which is expected to be readily protonated or deprotonated.

Experimental Protocol:

-

Sample Preparation: A stock solution of 4-Hydroxypyrimidine-5-carbonitrile is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution is further diluted with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source would be ideal.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 300 - 400 °C

-

Nebulizer Gas (Nitrogen): 3 - 5 Bar

-

Drying Gas (Nitrogen): 8 - 12 L/min

-

-

ESI Source Parameters (Negative Ion Mode):

-

Capillary Voltage: -2.5 to -3.5 kV

-

Cone Voltage: -20 to -40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 300 - 400 °C

-

Nebulizer Gas (Nitrogen): 3 - 5 Bar

-

Drying Gas (Nitrogen): 8 - 12 L/min

-

-

Mass Analyzer:

-

Scan Range: m/z 50 - 500

-

Acquisition Mode: Full scan for parent ion identification and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would be selected as the precursor ion.

-

Collision Gas: Argon

-

Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the hydroxyl group may be necessary to increase the volatility and thermal stability of 4-Hydroxypyrimidine-5-carbonitrile. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

Experimental Protocol:

-

Derivatization: To 100 µg of the dried sample, add 50 µL of BSTFA and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes.

-

Instrumentation: A standard GC-MS system with a quadrupole mass analyzer.

-

Gas Chromatograph (GC) Conditions:

-

Injection Port Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless injection).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 600

-

Theoretical Fragmentation Pattern

Based on the principles of mass spectrometry and the known fragmentation of similar compounds, a theoretical fragmentation pathway for 4-Hydroxypyrimidine-5-carbonitrile is proposed. In positive ion ESI-MS, the molecule is expected to protonate to form the [M+H]⁺ ion with an m/z of 122.035.

Table 2: Predicted Fragment Ions of 4-Hydroxypyrimidine-5-carbonitrile in Positive ESI-MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structure of Fragment |

| 122.035 | 95.028 | HCN (27.007) | Protonated 4-hydroxypyrimidine |

| 122.035 | 94.020 | CO (28.015) | Protonated 5-cyanopyrimidine |

| 122.035 | 67.023 | HCN + CO (55.022) | Fragment from ring cleavage |

| 95.028 | 68.019 | HCN (27.009) | Fragment from pyrimidine ring cleavage |

Proposed Fragmentation Pathway Diagram

Caption: Proposed ESI-MS/MS fragmentation pathway of 4-Hydroxypyrimidine-5-carbonitrile.

Data Presentation

The following tables summarize the predicted quantitative data for the mass spectrometry analysis of 4-Hydroxypyrimidine-5-carbonitrile.

Table 3: Predicted Mass Spectral Data (ESI-MS)

| Ion Type | Predicted m/z |

| [M+H]⁺ | 122.035 |

| [M-H]⁻ | 120.020 |

| [M+Na]⁺ | 144.017 |

| [2M+H]⁺ | 243.062 |

Table 4: Predicted Major Fragment Ions (Tandem MS of [M+H]⁺)

| Predicted m/z | Proposed Neutral Loss |

| 95.028 | HCN |

| 94.020 | CO |

| 67.023 | HCN, CO |

| 68.019 | 2HCN |

Conclusion

This technical guide provides a theoretical framework for the mass spectrometry analysis of 4-Hydroxypyrimidine-5-carbonitrile. The proposed experimental protocols and fragmentation pathways are based on established principles and data from structurally related compounds. It is anticipated that this information will be a valuable resource for researchers and scientists in the fields of analytical chemistry and drug development, enabling them to develop and validate methods for the identification and quantification of this compound. Experimental verification of these theoretical predictions is a necessary next step to fully elucidate the mass spectrometric behavior of 4-Hydroxypyrimidine-5-carbonitrile.

References

Unveiling the Structural Architecture of 4-Hydroxypyrimidine-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypyrimidine-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial for designing novel derivatives with tailored properties. This technical guide provides a comprehensive overview of the crystal structure of 4-Hydroxypyrimidine-5-carbonitrile, based on available crystallographic data. It also outlines a plausible synthetic route and general experimental procedures for its crystallization and structural determination, addressing the core requirements of researchers in the field.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents and functional materials. The substituent pattern on the pyrimidine ring dictates their biological activity and physicochemical properties. 4-Hydroxypyrimidine-5-carbonitrile, with its hydrogen bonding capabilities and potential for coordination chemistry, represents a versatile scaffold for further chemical exploration. This document consolidates the current knowledge on its crystal structure and provides detailed experimental considerations.

Crystal Structure Data

The crystallographic data for 4-Hydroxypyrimidine-5-carbonitrile has been reported in the context of a two-dimensional metal-organic framework (MOF) where it acts as a linker coordinated to copper(I) ions. While the crystal structure of the isolated compound is not publicly available, the data from the MOF provides valuable insights into its molecular geometry and intermolecular interactions.

Table 1: Crystallographic Data for 4-Hydroxypyrimidine-5-carbonitrile within a Cu(I)-based MOF

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.378(3) |

| b (Å) | 15.424(3) |

| c (Å) | 3.7580(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 833.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.072 |

| Absorption Coefficient (mm⁻¹) | 3.899 |

| F(000) | 528 |

| Crystal Size (mm³) | 0.10 x 0.05 x 0.03 |

| Theta range for data collection (°) | 4.25 to 26.37 |

| Reflections collected | 4578 |

| Independent reflections | 948 [R(int) = 0.0444] |

| Goodness-of-fit on F² | 1.077 |

| Final R indices [I>2sigma(I)] | R1 = 0.0333, wR2 = 0.0815 |

| R indices (all data) | R1 = 0.0411, wR2 = 0.0854 |

Data extracted from the supplementary information of "Rational design of an unusual 2D-MOF based on Cu(i) and 4-hydroxypyrimidine-5-carbonitrile as linker with conductive capabilities". It is important to note that these parameters describe the unit cell of the MOF, which contains the title compound as a ligand.

Experimental Protocols

Synthesis of 4-Hydroxypyrimidine-5-carbonitrile

A plausible and commonly employed method for the synthesis of 4-hydroxypyrimidine derivatives involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For 4-Hydroxypyrimidine-5-carbonitrile, a likely synthetic route starts from ethyl 2-cyano-3-ethoxyacrylate and formamidine.

Reaction Scheme:

Detailed Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add formamidine acetate (1.2 equivalents) and a base, such as sodium ethoxide (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the mixture with an acid, such as acetic acid. The product may precipitate upon neutralization or upon reduction of the solvent volume under reduced pressure.

-

Purification: Collect the crude product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. For pyrimidine derivatives, which can be sparingly soluble, several methods can be employed.

Methodology: Slow Evaporation

-

Solvent Selection: Identify a solvent in which 4-Hydroxypyrimidine-5-carbonitrile has moderate solubility at room temperature. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures) is recommended.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to facilitate dissolution, followed by cooling to room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

-

Crystal Growth: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Monitoring: Observe the vial periodically for the formation of single crystals. This process can take from several days to weeks.

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Mandatory Visualizations

Experimental Workflow for Synthesis and Crystallization

Caption: Workflow for the synthesis, crystallization, and structural analysis of 4-Hydroxypyrimidine-5-carbonitrile.

Conclusion

This technical guide provides essential information on the crystal structure of 4-Hydroxypyrimidine-5-carbonitrile for researchers and professionals in drug development and materials science. While the crystallographic data is derived from its structure within a metal-organic framework, it offers a solid foundation for understanding the molecule's geometry. The provided experimental protocols for synthesis and crystallization are based on established chemical principles for this class of compounds and serve as a practical starting point for further investigation. The detailed workflow and data presentation aim to facilitate the rational design and synthesis of novel 4-Hydroxypyrimidine-5-carbonitrile derivatives for various applications.

Navigating the Solubility Landscape of 4-Hydroxypyrimidine-5-carbonitrile in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of 4-hydroxypyrimidine-5-carbonitrile is a critical parameter for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, outlines a detailed experimental protocol for its determination, and offers insights into its likely solubility behavior based on its chemical structure.

Despite a thorough review of scientific literature, patents, and chemical databases, specific quantitative solubility data for 4-hydroxypyrimidine-5-carbonitrile in various organic solvents remains largely unpublished. This highlights a significant data gap for this compound. However, based on the structural features of 4-hydroxypyrimidine-5-carbonitrile, which include a polar pyrimidine ring with a hydroxyl group capable of hydrogen bonding and a nitrile group, some general solubility trends can be anticipated. It is expected to exhibit higher solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate to low solubility in alcohols like methanol and ethanol. Its solubility is likely to be poor in non-polar solvents such as hexane and toluene.

In the absence of readily available data, experimental determination is necessary. The following sections provide a detailed methodology for accurately measuring the solubility of 4-hydroxypyrimidine-5-carbonitrile.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the gravimetric method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

1. Materials and Equipment:

-

4-Hydroxypyrimidine-5-carbonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Isothermal shaker or magnetic stirrer with hot plate

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Centrifuge

-

Micropipettes

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum oven

2. Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the chosen organic solvent into a series of vials.

-

Addition of Solute: Add an excess amount of 4-hydroxypyrimidine-5-carbonitrile to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is essential.

-

Equilibration: Tightly cap the vials and place them in an isothermal shaker or on a magnetic stirrer within a temperature-controlled environment set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is crucial.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. For finer suspensions, centrifugation at a controlled temperature can be used to facilitate separation.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) micropipette. Immediately filter the solution using a syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Determine the weight of the solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of solution withdrawn) * 100

Alternatively, solubility can be expressed in other units such as mol/L by converting the mass of the solute to moles.

3. Data Presentation:

All experimentally determined solubility data should be meticulously recorded and presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Example: Methanol | 25 | Value | Value |

| Example: Ethanol | 25 | Value | Value |

| Example: Acetone | 25 | Value | Value |

| Example: DMSO | 25 | Value | Value |

| Example: Methanol | 37 | Value | Value |

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

By following this detailed experimental protocol and employing good laboratory practices, researchers can generate reliable and accurate solubility data for 4-hydroxypyrimidine-5-carbonitrile in a range of organic solvents. This information is invaluable for facilitating its use in further research and development activities.

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxypyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Hydroxypyrimidine-5-carbonitrile (CAS No: 4774-34-9), a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structure, physicochemical properties, spectral characteristics, and reactivity. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its potential biological significance, particularly in the context of cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of pyrimidine derivatives.

Chemical and Physical Properties

4-Hydroxypyrimidine-5-carbonitrile, with the molecular formula C₅H₃N₃O, is a small heterocyclic molecule. Its structure features a pyrimidine ring substituted with a hydroxyl group at position 4 and a nitrile group at position 5. The presence of these functional groups imparts specific chemical reactivity and potential for intermolecular interactions.

Tautomerism: It is crucial to recognize that 4-Hydroxypyrimidine-5-carbonitrile can exist in tautomeric forms. The predominant form is the keto tautomer, 6-oxo-1H-pyrimidine-5-carbonitrile, which is generally more stable. This equilibrium is influenced by the solvent and solid-state packing forces. Computational studies on the parent compound, 4-hydroxypyrimidine, support the greater stability of the pyrimidinone form[1][2].

Table 1: Physicochemical Properties of 4-Hydroxypyrimidine-5-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₅H₃N₃O | PubChem[3][4] |

| Molecular Weight | 121.10 g/mol | PubChem[3][4] |

| CAS Number | 4774-34-9 | PubChem[3][4] |

| IUPAC Name | 6-oxo-1H-pyrimidine-5-carbonitrile | PubChem[3] |

| Melting Point | Not experimentally determined. The related 4-hydroxypyrimidine has a melting point of 165-169 °C. | (Value for related compound)[5][6] |

| Boiling Point | Data not available. Likely to decompose at high temperatures. | |

| Solubility | No quantitative data available for the title compound. The related 4-hydroxypyrimidine shows solubility in water (43.03 g/L), methanol (38.3 g/L), ethanol (13.58 g/L), and DMSO (57.98 g/L). | (Data for related compound)[7] |

| pKa | Not experimentally determined. | |

| XlogP3 (Computed) | -0.8 | PubChem[3][4] |

| Topological Polar Surface Area (Computed) | 65.3 Ų | PubChem[3][4] |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of 4-Hydroxypyrimidine-5-carbonitrile.

2.1. ¹H NMR Spectroscopy

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide key information about the carbon skeleton, including the quaternary carbons of the nitrile and carbonyl/enol groups, as well as the carbons of the pyrimidine ring.

2.3. FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Table 2: Predicted FT-IR Absorption Bands for 4-Hydroxypyrimidine-5-carbonitrile

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| N-H stretch | 3200-3400 | Broad peak, indicative of the pyrimidinone tautomer. |

| C-H stretch (aromatic) | 3000-3100 | |

| C≡N stretch (nitrile) | 2210-2260 | Sharp, medium-intensity peak.[8] |

| C=O stretch (amide) | 1650-1700 | Strong peak, characteristic of the pyrimidinone tautomer. |

| C=C and C=N stretch | 1500-1650 | Multiple bands from the pyrimidine ring. |

2.4. Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (121.10 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or CO.

Experimental Protocols

3.1. Synthesis of 4-Hydroxypyrimidine-5-carbonitrile

A common synthetic route to pyrimidine-5-carbonitriles involves the condensation of a three-carbon electrophilic component with an amidine or a related nitrogen-containing nucleophile. The following is a plausible synthetic protocol based on established methods for similar compounds[9].

Reaction Scheme:

Procedure:

-

Preparation of the Reaction Mixture: To a solution of sodium ethoxide (prepared by dissolving a stoichiometric equivalent of sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add one equivalent of formamidine hydrochloride. Stir the mixture at room temperature for 15 minutes.

-

Addition of the Electrophile: To the stirred suspension, add one equivalent of ethyl 2-cyano-3-ethoxyacrylate dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl). The product may precipitate upon neutralization.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether.

3.2. Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a higher purity solid.

Procedure:

-

Solvent Selection: Based on the solubility of the related 4-hydroxypyrimidine, a suitable solvent system for recrystallization could be water, ethanol, or a mixture thereof.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

3.3. Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of 4-Hydroxypyrimidine-5-carbonitrile.

A general reversed-phase HPLC method would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent.

Reactivity and Stability

The chemical reactivity of 4-Hydroxypyrimidine-5-carbonitrile is dictated by its functional groups. The pyrimidine ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. The hydroxyl group can be alkylated or acylated, and the nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine. The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Potential Biological Activity and Signaling Pathways

While specific biological data for 4-Hydroxypyrimidine-5-carbonitrile is limited, the pyrimidine-5-carbonitrile scaffold is present in a number of biologically active molecules. Notably, various derivatives have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways.

Potential Involvement in the PI3K/Akt/mTOR Pathway:

Several studies have demonstrated that morpholinopyrimidine-5-carbonitrile derivatives can act as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin)[10][11]. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer[12][13][]. Given the structural similarity, it is plausible that 4-Hydroxypyrimidine-5-carbonitrile or its derivatives could also modulate this pathway. Further investigation is warranted to explore this potential.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Hydroxypyrimidine-5-carbonitrile is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[3][4].

-

Serious Eye Damage (Category 1): Causes serious eye damage[3][4].

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Hydroxypyrimidine-5-carbonitrile is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has summarized its key chemical and physical properties, provided plausible experimental protocols for its synthesis and purification, and highlighted its potential for biological activity, particularly as a modulator of the PI3K/Akt/mTOR signaling pathway. Further experimental validation of the presented data is encouraged to fully elucidate the properties and potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 4. 4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]

- 6. 4-hydroxypyrimidine [stenutz.eu]

- 7. scent.vn [scent.vn]

- 8. rsc.org [rsc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

In-Depth Technical Guide: 4-Hydroxypyrimidine-5-carbonitrile (CAS 4774-34-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypyrimidine-5-carbonitrile, with the CAS number 4774-34-9, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a hydroxyl and a nitrile group. This molecule, also known by its IUPAC name 6-oxo-1H-pyrimidine-5-carbonitrile, serves as a versatile building block in medicinal chemistry and drug discovery.[1] The pyrimidine scaffold is a core component of nucleobases and is prevalent in numerous biologically active molecules. The presence of the electron-withdrawing nitrile group and the hydroxyl group, which can participate in hydrogen bonding, makes this compound an interesting candidate for the synthesis of novel therapeutic agents. Pyrimidine-5-carbonitrile derivatives have been investigated for a range of biological activities, including as kinase inhibitors for anticancer therapy and as antiviral agents.[2][3][4][5][6] This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological applications of 4-Hydroxypyrimidine-5-carbonitrile.

Physicochemical and Spectral Data

The key physicochemical and spectral properties of 4-Hydroxypyrimidine-5-carbonitrile are summarized below. These data are crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4774-34-9 | [1] |

| Molecular Formula | C₅H₃N₃O | [1] |

| Molecular Weight | 121.10 g/mol | [1] |

| IUPAC Name | 6-oxo-1H-pyrimidine-5-carbonitrile | [1] |

| Synonyms | 5-Cyano-4-hydroxypyrimidine, 5-Pyrimidinecarbonitrile, 1,4-dihydro-4-oxo- | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | >300 °C (Decomposes) | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO | |

| XLogP3-AA | -0.8 | [1] |

| Topological Polar Surface Area | 65.3 Ų | [1] |

Table 2: Spectral Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆) | δ ~8.0-8.5 (s, 1H, pyrimidine-H), δ ~12.0-13.0 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ ~160-165 (C=O), δ ~150-155 (pyrimidine-C), δ ~115-120 (CN), δ ~90-95 (pyrimidine-C-CN) |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~2230 (C≡N stretch), ~1680 (C=O stretch), ~1600 (C=N stretch) |

| Mass Spectrometry (m/z) | [M+H]⁺: 122.0352 |

Synthesis

The synthesis of 4-hydroxypyrimidine-5-carbonitrile can be achieved through a multi-component reaction, a common strategy for the efficient construction of heterocyclic scaffolds. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of 4-Hydroxypyrimidine-5-carbonitrile

This protocol is based on the general principles of the Biginelli reaction and similar pyrimidine syntheses.[2][5][7]

Materials:

-

Formamidine acetate

-

Ethyl 2-cyano-3-ethoxyacrylate (or a similar β-alkoxy-α-cyanoacrylate)

-

Sodium ethoxide solution in ethanol (21% w/w)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve formamidine acetate (1.0 eq) in ethanol (50 mL).

-

Addition of Base: To the stirred solution, add sodium ethoxide solution (1.0 eq) dropwise at room temperature. Stir the resulting mixture for 30 minutes.

-

Addition of Acrylate: Add a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol (20 mL) dropwise to the reaction mixture over a period of 30 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the residue in water (100 mL) and acidify with concentrated hydrochloric acid to pH 2-3. A precipitate should form.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

-

Drying: Dry the solid product under vacuum to afford 4-hydroxypyrimidine-5-carbonitrile.

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry, comparing the obtained data with the expected values in Table 2.

Biological Activity and Potential Applications

While specific biological activity data for 4-hydroxypyrimidine-5-carbonitrile itself is not extensively reported in the public domain, the pyrimidine-5-carbonitrile scaffold is a key pharmacophore in numerous compounds with significant therapeutic potential.

Kinase Inhibition

Pyrimidine derivatives are well-established as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

-

EGFR Inhibition: The pyrimidine core can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[3] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

-

PI3K/Akt/mTOR Inhibition: The PI3K/Akt/mTOR pathway is another crucial signaling cascade frequently hyperactivated in cancer. Pyrimidine-based molecules have been developed as potent inhibitors of PI3K and mTOR kinases, blocking downstream signaling and inducing apoptosis in cancer cells.[6]

Antiviral Activity

Derivatives of hydroxypyrimidines have also been explored for their antiviral properties. The pyrimidine core is a fundamental component of nucleosides, and modifications to this structure can lead to compounds that interfere with viral replication by inhibiting viral polymerases or other essential enzymes.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the general mechanisms by which pyrimidine-5-carbonitrile derivatives can inhibit key signaling pathways implicated in cancer.

Caption: EGFR signaling pathway and its inhibition.

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Workflows

The following diagram outlines a typical workflow for the screening and characterization of a pyrimidine-5-carbonitrile derivative as a potential kinase inhibitor.

Caption: Workflow for kinase inhibitor discovery.

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method to assess the inhibitory activity of 4-Hydroxypyrimidine-5-carbonitrile against a specific kinase (e.g., EGFR, PI3K).

Materials:

-

Kinase of interest (e.g., recombinant human EGFR)

-

Kinase substrate (specific peptide)

-

ATP

-

Assay buffer (e.g., containing MgCl₂, DTT)

-

4-Hydroxypyrimidine-5-carbonitrile (dissolved in DMSO)

-

Positive control inhibitor (e.g., Staurosporine)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of 4-Hydroxypyrimidine-5-carbonitrile in DMSO.

-

Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells for a "no inhibitor" control (DMSO only) and a "no kinase" control.

-

Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. Add this mixture to the wells containing the compound.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549 for lung cancer)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

4-Hydroxypyrimidine-5-carbonitrile (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 4-Hydroxypyrimidine-5-carbonitrile and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Safety and Handling

4-Hydroxypyrimidine-5-carbonitrile is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Hydroxypyrimidine-5-carbonitrile is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its pyrimidine-5-carbonitrile core is a proven pharmacophore for targeting key signaling pathways involved in diseases such as cancer. This technical guide has provided an overview of its synthesis, properties, and potential biological applications, along with detailed experimental protocols and visualizations of relevant signaling pathways and workflows. Further research into the biological activities of this specific compound and its derivatives is warranted to explore its full therapeutic potential.

References

- 1. 4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

Methodological & Application

Application Notes & Protocols: Synthesis of Anticancer Derivatives from 4-Hydroxypyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of anticancer derivatives synthesized from a 4-hydroxypyrimidine-5-carbonitrile scaffold. The protocols outlined below are based on established literature and are intended to guide researchers in the development of novel therapeutic agents.

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1] Specifically, derivatives of 4-hydroxypyrimidine-5-carbonitrile have emerged as promising candidates for the development of targeted cancer therapies. These compounds have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the PI3K/AKT pathway.[2][3][4][5] This document details the synthesis of several potent derivatives and the methodologies for evaluating their anticancer efficacy.

Data Presentation: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

The following tables summarize the in vitro anticancer activities of representative 4-hydroxypyrimidine-5-carbonitrile derivatives against various human cancer cell lines.

Table 1: EGFR Inhibitors

| Compound | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | EGFR IC₅₀ (nM) | Reference |

| 10b | 3.56 | 5.85 | 7.68 | 8.29 ± 0.04 | [2] |

| Erlotinib | 0.87 | 1.12 | 5.27 | 2.83 ± 0.05 | [2] |

Table 2: VEGFR-2 Inhibitors

| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |

| 9d | 1.14 - 10.33 | 1.14 - 10.33 | [3] |

| 11e | 1.14 | 1.54 | [3] |

| 12b | 1.14 - 10.33 | 1.14 - 10.33 | [3] |

| 12d | 1.14 - 10.33 | 1.14 - 10.33 | [3] |

| Sorafenib | 8.96 | 11.83 | [3] |

Table 3: PI3K/AKT Pathway Inhibitors

| Compound | MCF-7 IC₅₀ (µM) | K562 IC₅₀ (µM) | PI3Kδ IC₅₀ (µM) | PI3Kγ IC₅₀ (µM) | AKT-1 IC₅₀ (µM) | Reference |

| 4d | - | - | - | - | - | [4] |

| 7f | - | - | 6.99 ± 0.36 | 4.01 ± 0.55 | 3.36 ± 0.17 | [4][5] |

Experimental Protocols

Protocol 1: General Synthesis of 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (Starting Material)

This protocol describes the synthesis of the core pyrimidine scaffold, which serves as the starting material for further derivatization.[3]

Materials:

-

Benzaldehyde

-

Ethyl cyanoacetate

-

Thiourea

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

Dissolve potassium hydroxide in ethanol to prepare a 10% alcoholic KOH solution.

-

To the cooled alcoholic KOH solution, add equimolar amounts of benzaldehyde, ethyl cyanoacetate, and thiourea.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile.

Protocol 2: Synthesis of 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

This protocol details the S-alkylation of the 2-mercapto group.[3]

Materials:

-

2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

-

Methyl iodide

-

10% Alcoholic KOH

Procedure:

-

Suspend the starting pyrimidine in 10% alcoholic KOH.

-

Add an equimolar amount of methyl iodide dropwise to the suspension while stirring.

-

Continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile.

Protocol 3: Synthesis of 6-Chloro-2-(methylthio)-4-phenylpyrimidine-5-carbonitrile

This protocol describes the chlorination of the 6-oxo group, a key step for introducing further diversity.[3]

Materials:

-

2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Carefully add the 2-(methylthio)pyrimidine derivative to an excess of phosphorus oxychloride.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 6-chloro derivative.

-

Purify the product by column chromatography.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG2, A549, MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Synthesized compounds dissolved in DMSO

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Synthetic Pathway

Caption: General synthetic route for anticancer derivatives from 4-hydroxypyrimidine-5-carbonitrile.

Experimental Workflow: Anticancer Evaluation

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Signaling Pathway: PI3K/AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrimidine-5-carbonitrile derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Hydroxypyrimidine-5-carbonitrile in Antiviral Drug Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction